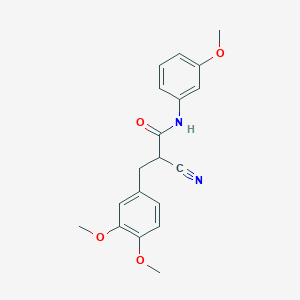

2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-23-16-6-4-5-15(11-16)21-19(22)14(12-20)9-13-7-8-17(24-2)18(10-13)25-3/h4-8,10-11,14H,9H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQSKLJRINABSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C#N)C(=O)NC2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile. This intermediate is then subjected to a Michael addition with 3-methoxyaniline, followed by an amide formation reaction to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of 2-amino-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide.

Substitution: Formation of brominated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that compounds similar to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can modulate inflammatory mediators such as cytokines and nitric oxide in macrophage cultures.

Case Study : A related compound, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated notable anti-inflammatory effects in animal models. In vivo tests revealed a reduction in paw edema and leukocyte migration in zymosan-induced peritonitis models at varying doses, suggesting that structurally related compounds could have similar therapeutic effects .

Anticancer Potential

Compounds with cyano groups are often investigated for their anticancer properties due to their ability to interact with biological targets involved in cancer progression.

Case Study : A study on phenylacrylamide derivatives highlighted their cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development as anticancer agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide with specific protein targets.

Findings : Docking simulations have shown favorable binding affinities with key inflammatory mediators such as COX-2 and iNOS, suggesting that this compound could effectively inhibit these targets and reduce inflammation .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which 2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide exerts its effects is often related to its interaction with specific molecular targets. For instance, its cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-N-(4-Methoxyphenyl)Propanamide ()

- Key Differences: The chloro substituent replaces the cyano group, and the methoxyphenyl group is para-substituted rather than meta.

- Impact: The chloro group is less polar than cyano, reducing dipole interactions. The para-methoxy group may enhance π-stacking compared to the meta-substituted variant in the target compound. Crystallographic data reveals classical N–H···O hydrogen bonds and C–H···O interactions, stabilizing the lattice .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B, )

- Key Differences: Benzamide core vs. propanamide; lacks the cyano group.

- The ethyl linker between the dimethoxyphenyl group and the amide may increase flexibility and solubility .

Propanil (N-(3,4-Dichlorophenyl)Propanamide, )

- Key Differences : Dichlorophenyl group replaces dimethoxyphenyl and methoxyphenyl groups.

- Impact: Chlorine atoms enhance herbicidal activity (propanil is a commercial herbicide), whereas methoxy groups may redirect bioactivity toward non-agrochemical applications .

2-Cyano-3-[3-(Difluoromethoxy)-4-Methoxyphenyl]-N-(3-Methoxyphenyl)Prop-2-Enamide ()

- Key Differences : Difluoromethoxy group replaces one methoxy; double bond in the propanamide chain.

- The α,β-unsaturated system (enamide) introduces conjugation, altering electronic properties and reactivity .

Physicochemical Properties

*Estimated based on analogs.

Biologische Aktivität

2-Cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

- CAS Number : 11555193

This structure features a cyano group, methoxy groups, and an amide linkage, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that 2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines.

- Anti-inflammatory Properties : It may also possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases.

The anticancer properties of the compound are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

- Findings :

Case Study: MCF-7 Cell Line

A specific study evaluated the effects of the compound on MCF-7 cells:

- Experimental Design : Cells were treated with varying concentrations of the compound.

- Results :

- Significant reduction in cell viability was observed at concentrations above 20 µM.

- Apoptosis was confirmed through flow cytometry and caspase activity assays.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 20 | 60 | 30 |

| 50 | 30 | 70 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties.

- Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation.

- Study Findings :

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 2-Cyano-3-(3,4-dimethoxyphenyl)amide | 30 | Apoptosis induction |

| Pyrazole Derivative A | 20 | Cell cycle arrest |

| Pyrazole Derivative B | 50 | Inhibition of angiogenesis |

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C, 12h | 75 | |

| Reduction | Fe powder, HCl, 60°C, 6h | 82 | |

| Condensation | DCC, cyanoacetic acid, RT, 24h | 68 |

[Basic] What spectroscopic techniques are recommended for structural elucidation?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy, cyano, and amide groups. Aromatic proton splitting patterns confirm substitution positions .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) validate functional groups.

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å, C–N at 1.34 Å) and hydrogen-bonding networks critical for 3D conformation .

[Advanced] How can researchers optimize reaction yields while minimizing by-products?

Answer:

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading. For example, replacing DMF with THF improves selectivity in condensation steps .

- By-Product Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust pH or stoichiometry.

- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) to reduce racemization in amide formation .

[Advanced] How to resolve discrepancies in reported bioactivity data across studies?

Answer:

- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin).

- Orthogonal Validation : Pair in vitro enzyme inhibition (e.g., COX-2 assays) with in vivo models (e.g., carrageenan-induced inflammation in rodents) .

- Structural Analog Comparison : Compare activity of nitro- vs. chloro-substituted analogs to isolate electronic effects on potency .

[Basic] What in vitro models are suitable for initial bioactivity screening?

Answer:

- Anticancer : MTT assay on human cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculations .

- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits .

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

[Advanced] What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or kinase domains. Validate with co-crystallized ligands (PDB: 5KIR) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy position) on bioactivity using MOE or Schrödinger .

[Basic] What safety protocols are essential during handling?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats to avoid dermal contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., dichloromethane) .

- Waste Disposal : Neutralize acidic by-products before disposal according to institutional guidelines .

[Advanced] How to design structure-activity relationship (SAR) studies?

Answer:

Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxy with mono-methoxy or halogens).

Activity Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) .

Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with bioactivity .

Q. Table 2: Bioactivity of Structural Analogs

| Substituent Modification | Observed Activity (IC₅₀) | Assay Model | Reference |

|---|---|---|---|

| 3-Nitrophenyl | Anticancer: 12 µM | MCF-7 | |

| 4-Chlorophenyl | Anti-inflammatory: 0.8 µM | COX-2 inhibition |

[Basic] What physicochemical properties affect solubility and formulation?

Answer:

- LogP Calculation : Predict hydrophobicity (e.g., LogP ~3.2 via ChemDraw), suggesting solubility in DMSO or ethanol .

- pH-Solubility Profile : Test solubility in buffers (pH 1–10) to identify optimal formulation conditions.

- Salt Formation : Explore hydrochloride salts to enhance aqueous solubility for in vivo studies .

[Advanced] How to address crystallization challenges for X-ray analysis?

Answer:

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) for slow evaporation at 4°C .

- Seeding : Introduce microcrystals from analogous amides to induce nucleation .

- Cryo-Cooling : Use liquid nitrogen to stabilize crystals during data collection (100 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.